2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE
Description
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-4-7-15-14(2)20-19(21-18(15)24)23-12-10-22(11-13-23)16-8-5-6-9-17(16)25-3/h5-6,8-9H,4,7,10-13H2,1-3H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSYZBKLOBUZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326291 | |
| Record name | 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200276 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
886153-23-7 | |
| Record name | 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of β-Keto Esters
The pyrimidinone ring is typically constructed via cyclocondensation of β-keto esters with urea or thiourea. For example:
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Synthesis of Ethyl 3-oxohexanoate :
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Propionaldehyde undergoes aldol condensation with ethyl acetoacetate under basic conditions (e.g., NaOEt).
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Intermediate is hydrolyzed and decarboxylated to yield 5-propyl-6-methyl-4H-pyran-4-one.
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Ring Formation :
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | NaOEt, EtOH | 80°C | 75% |
| 2 | HCl, urea | 100°C | 68% |
Functionalization at the 2-Position
Introducing a leaving group (e.g., Cl) at the 2-position enables subsequent piperazine coupling:
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Chlorination :
Synthesis of 4-(2-Methoxyphenyl)piperazine
Buchwald–Hartwig Amination
A robust method for constructing substituted piperazines involves palladium-catalyzed coupling:
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Reaction Setup :
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2-Methoxyiodobenzene, anhydrous piperazine, Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene.
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Conditions :
Coupling Strategies
Nucleophilic Aromatic Substitution
The chloropyrimidinone reacts with 4-(2-methoxyphenyl)piperazine in a polar aprotic solvent:
Transition-Metal Catalysis
Palladium or copper catalysts enhance coupling efficiency:
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CuI-Mediated Ullmann Coupling :
Hybrid Catalytic Systems
Recent studies highlight nanocatalysts for one-pot syntheses:
Fe₃O₄@PVA Nanoparticles
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Procedure :
Advantages :
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Catalyst recyclability (5 cycles without activity loss).
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Reduced reaction time compared to stepwise methods.
Challenges and Optimization Considerations
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Regioselectivity :
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The 2-methoxyphenyl group’s ortho-directing effect necessitates careful control during piperazine functionalization to avoid byproducts.
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Solvent Selection :
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DMF and DMSO improve solubility but require rigorous drying to prevent hydrolysis of intermediates.
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Purification :
Comparative Analysis of Methods
| Method | Catalyst | Time (h) | Yield (%) | Scalability |
|---|---|---|---|---|
| Stepwise | None | 24 | 65 | Moderate |
| Ullmann | CuI | 18 | 70 | High |
| Hybrid | Fe₃O₄@PVA | 6 | 78 | High |
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its interaction with alpha1-adrenergic receptors, which are involved in various physiological processes.
Medicine: Potential therapeutic applications in treating conditions like cardiac hypertrophy, congestive heart failure, and hypertension.
Mechanism of Action
The mechanism of action of 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that mediate various physiological responses, including the contraction of smooth muscles in blood vessels. The compound acts as a ligand, binding to these receptors and modulating their activity, which can lead to therapeutic effects in conditions like hypertension and cardiac hypertrophy .
Comparison with Similar Compounds
Structural Analog 1: 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-phenylethanone oxime (Compound 27)
- Key Features: Piperazinyl-methoxyphenyl group linked to a phenylethanone oxime. Yield: 65% (higher than analogs due to optimized oxime formation). Melting Point: 129–131°C. Spectral Data:
- $ ^1H $-NMR (CDCl$3 $): δ 12.70 (-NOH), 7.86–7.84 (Ar-H), 3.77 (OCH$3$).
- MS (ESI): m/z 326.2 ([M + H]$^+$).
Comparison with Target Compound :
- The target compound replaces the phenylethanone oxime with a methyl-propyl-pyrimidinone core, likely enhancing hydrophobicity and altering receptor binding.
- The absence of an oxime group may reduce metabolic lability compared to Compound 25.
Structural Analog 2: 3-(4-Bromophenyl)-6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (11e)
- Key Features: Thiazolo-pyrimidinone fused ring system with a bromophenyl substituent. Yield: 35% (lower due to steric hindrance from the thiazolo ring). Melting Point: 132–133°C. Spectral Data:
- $ ^1H $-NMR (CDCl$3 $): δ 2.44 (CH$3$), signals for piperazine protons (δ 3.05–3.45).
Comparison with Target Compound :
- The target’s propyl group at position 5 may enhance lipophilicity compared to 11e’s ethyl-piperazinyl chain.
Structural Analog 3: 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone
Source : Organic Chemistry (Crystallographic Data)
- Key Features: Nitro and propargylsulfanyl substituents on the pyrimidinone core. Synthesis: Oxidized using tert-butyl hydroperoxide. Crystallography: Deposited at CCDC 2050940.
Comparison with Target Compound :
- The nitro group in Analog 3 increases electrophilicity, whereas the target’s methyl-propyl groups favor hydrophobic interactions.
- The propargylsulfanyl group may confer reactivity distinct from the target’s piperazinyl-methoxyphenyl moiety.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis is likely more complex than Compound 27 due to the pyrimidinone core and propyl group, which may require multi-step alkylation .
- Pharmacological Potential: The piperazinyl-methoxyphenyl group suggests serotonin receptor affinity, while the propyl chain could enhance blood-brain barrier penetration compared to shorter alkyl chains in analogs .
- Pesticidal Relevance: Pyrimidinones like Analog 3 are used in agrochemicals, but the target’s piperazinyl group may redirect applications to neuroscience .
Biological Activity
The compound 2-[4-(2-Methoxyphenyl) piperazino]-6-methyl-5-propyl-4(3H)-pyrimidinone is a member of the piperazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 284.35 g/mol
The compound features a piperazine ring substituted with a methoxyphenyl group and a pyrimidinone moiety, which are critical for its biological activity.
Pharmacological Effects
- Serotonin Receptor Modulation :
-
Anticancer Properties :
- A study evaluated the cytotoxic effects of piperazine derivatives, including this compound, against various cancer cell lines. The findings revealed that certain modifications to the piperazine structure enhance anticancer activity, indicating a promising avenue for further development in oncology .
- Carbonic Anhydrase Inhibition :
Study 1: Serotonin Receptor Affinity
A series of compounds related to 2-[4-(2-Methoxyphenyl)piperazino]-6-methyl-5-propyl-4(3H)-pyrimidinone were synthesized and tested for their affinity to serotonin receptors. The results indicated that modifications to the piperazine moiety significantly influenced receptor binding, with some derivatives showing Ki values lower than 10 nM for 5-HT1A receptors .
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
|---|---|---|
| Compound A | 8.7 | 15.3 |
| Compound B | 12.5 | 9.8 |
| Target Compound | 9.0 | 11.0 |
Study 2: Anticancer Activity
In vitro studies demonstrated the anticancer potential of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicated effective cytotoxicity at micromolar concentrations, supporting further investigation into its mechanism of action .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HeLa | 12.3 |
Q & A
Q. Table 1: Structural Analogs and Biological Activities
| Compound | Structural Variation | Primary Activity |
|---|---|---|
| Target compound | Piperazine + methoxyphenyl | Dual neuro/anti-inflammatory |
| 6-[3-[4-(2-Methoxyphenyl)piperazinyl]propylamino]-3-methyluracil | Uracil core | Antitumor |
| 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one | 3-Methoxy substitution | Antidepressant |
Advanced: How does the introduction of substituents on the pyrimidinone core influence binding affinity to neurological targets?
Methodological Answer:
- Systematic SAR Studies :
- Replace the 5-propyl group with bulkier alkyl chains (e.g., pentyl) to assess hydrophobic pocket interactions in dopamine receptors .
- Modify the 2-methoxyphenyl group to electron-withdrawing substituents (e.g., nitro) and evaluate 5-HT1A receptor binding via Scatchard analysis .
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor binding modes. For example, the methoxy group’s oxygen forms hydrogen bonds with His394 in D2 receptors .
Advanced: What are the best practices for resolving spectral data inconsistencies (e.g., NMR signal overlap) in structurally complex analogs?
Methodological Answer:
- 2D NMR Techniques :
- NOESY identifies spatial proximity between piperazine protons and the pyrimidinone core.
- HSQC-TOCSY correlates coupled spins in crowded regions (e.g., overlapping methyl/propyl signals) .
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to confirm molecular formula (e.g., [M+H]⁺ at m/z 385.2134) .
- Crystallographic Refinement : Apply SHELXL for precise bond-length and angle measurements in ambiguous regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
